1-Bromo-1-nitroethane

Descripción general

Descripción

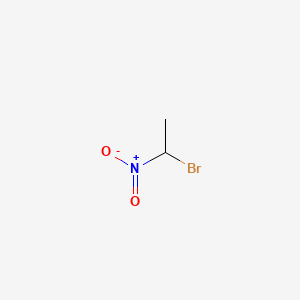

1-Bromo-1-nitroethane is an organic compound with the molecular formula C2H4BrNO2. It is a nitroalkane derivative characterized by the presence of both a bromine atom and a nitro group attached to the same carbon atom.

Métodos De Preparación

1-Bromo-1-nitroethane can be synthesized through several methods. One common synthetic route involves the bromination of nitroethane. This reaction typically requires the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . Another method involves the nitration of bromoethane, where bromoethane is treated with a nitrating agent like nitric acid under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Photoredox-Catalyzed Coupling with Silyl Enol Ethers

Under visible light photoredox catalysis, 1-bromo-1-nitroethane reacts with trimethylsilyl (TMS) enol ethers to form β-nitro ketones. This method enables access to sterically hindered products, including those with β-tertiary carbons .

Key Features:

-

Catalyst: Ru(bpy)₃Cl₂ or similar photoredox catalysts

-

Yield: Up to 85% for β-nitro ketones

-

Substrate Scope: Compatible with cyclic and acyclic ketones

-

Downstream Transformations:

-

Reduction to β-amino ketones

-

Dehydration to α,β-unsaturated ketones

-

Cyanide addition to β-cyano ketones

-

Base-Mediated Elimination Reactions

This compound undergoes dehydrohalogenation under basic conditions, though success depends on substrate structure and base selection :

| Reaction Conditions | Outcome | Yield | Reference |

|---|---|---|---|

| Pyridine (room temperature) | Partial HBr elimination attempted | Low | |

| Aqueous NaOH (heated) | Decomposition via multiple pathways | Mixed |

Notable Challenges:

-

Direct synthesis of 1-bromo-1-nitroethene via ester elimination failed .

-

Competing decomposition pathways in aqueous base produce:

Electrochemical Coupling with Anions

Electrooxidation in dichloromethane/water mixtures facilitates coupling with halides, nitrites, or sulfinates :

Electrolysis Parameters:

-

Medium: CH₂Cl₂/H₂O

-

Current: 100 mA/cm²

-

Products:

-

Geminal nitrohalides (35–85% yield)

-

Dinitro compounds (15–51%)

-

Mechanism: Deprotonation at the α-carbon followed by radical coupling .

Stability and Decomposition Pathways

This compound shows thermal and hydrolytic instability:

| Condition | Observation | Reference |

|---|---|---|

| Prolonged aqueous storage | Releases NO₂⁻ and Br⁻ ions | |

| High-temperature gas phase | Potential HBr elimination (unconfirmed) |

Comparative Reactivity of Geminal Bromonitroalkanes

The reactivity of this compound contrasts with structurally similar compounds:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Bromo-1-nitroethane (C₂H₄BrNO₂) is characterized by the presence of both a bromo and a nitro functional group attached to the same carbon atom. This positioning contributes to its reactivity, allowing it to undergo various transformations. The compound can be represented by the following structural formula:

Synthetic Applications

This compound serves as an important reagent in several synthetic pathways:

- Umpolung Amide Synthesis : It is used to produce protected α-bromo nitroalkane donors, which are crucial for Umpolung amide synthesis (UmAS). This method allows for the formation of amides from carboxylic acids by reversing the polarity of the carbonyl group .

- Henry Reaction : The compound participates in sodium iodide-catalyzed Henry reactions to generate (Z)-1-bromo-1-nitroalkenes, showcasing its utility in forming nitroalkenes from aldehydes .

- Cyclopropanation Reactions : It has been employed in diastereo- and enantioselective cyclopropanation of β,γ-unsaturated α-ketoesters via a domino Michael-addition/intramolecular alkylation strategy. This reaction can yield high enantioselectivities (up to 96% ee) and acceptable yields (up to 89%) .

Case Studies and Research Findings

Several studies have documented the applications of this compound in organic synthesis:

- Synthesis of Nitrocyclopropanes : Research demonstrated a highly diastereo- and enantioselective synthesis of functionalized nitrocyclopropanes through organocatalytic Michael-addition initiated cyclization involving this compound .

- Enantiopure Compounds : A novel methodology was developed for obtaining enantiopure 2-C-glycosyl-3-nitrochromenes from sugar aldehydes using this compound as a key intermediate, highlighting its significance in synthesizing complex sugar derivatives .

- Aza-Henry Reaction : The compound has also been utilized in indium-mediated Aza-Henry reactions, leading to the formation of 2-amines from various imines, showcasing its versatility as a reagent .

Mecanismo De Acción

The mechanism of action of 1-Bromo-1-nitroethane involves its reactivity due to the presence of both the bromine and nitro groups. The bromine atom makes the compound susceptible to nucleophilic attack, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. These properties enable the compound to act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .

Comparación Con Compuestos Similares

1-Bromo-1-nitroethane can be compared to other nitroalkanes and bromoalkanes:

Nitroethane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Bromoethane: Lacks the nitro group, limiting its applications in reduction reactions.

1-Nitropropane: Similar in structure but with an additional carbon atom, affecting its physical and chemical properties.

The unique combination of bromine and nitro groups in this compound makes it particularly versatile and valuable in various chemical processes.

Actividad Biológica

1-Bromo-1-nitroethane (C₂H₄BrNO₂) is an organic compound with potential applications in various fields, particularly in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant research findings.

This compound is characterized by the presence of both a bromine atom and a nitro group attached to an ethane backbone. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its antibacterial, antitumor, and neurotoxic effects. The compound's activity is largely attributed to its ability to interact with cellular components and influence biochemical pathways.

Antibacterial Activity

Research indicates that nitro compounds, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that nitroalkenes can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves the generation of reactive nitrogen species that disrupt bacterial cell membranes and metabolic processes .

Table 1: Antibacterial Activity of Nitro Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 20 μM |

| Nitro compound A | P. aeruginosa | 30 μM |

| Nitro compound B | E. coli | 25 μM |

Antitumor Activity

The antitumor potential of this compound has been investigated in several studies. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect is often enhanced by the compound's ability to generate oxidative stress within tumor cells .

Case Study: Induction of Apoptosis

A study demonstrated that treatment with this compound led to a significant increase in apoptotic markers in human cancer cell lines. The results indicated that the compound could potentially serve as a lead for developing new anticancer agents.

Neurotoxic Effects

While certain nitro compounds exhibit beneficial biological activities, they can also pose neurotoxic risks. Research indicates that exposure to high concentrations of this compound may lead to neurotoxic effects, including neuronal cell death and disruption of neurotransmitter systems .

Table 2: Neurotoxicity Studies

| Study Reference | Concentration Tested | Observed Effect |

|---|---|---|

| Study A | 50 μM | Neuronal cell death |

| Study B | 100 μM | Disruption of neurotransmitter release |

Propiedades

IUPAC Name |

1-bromo-1-nitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO2/c1-2(3)4(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDESQTWHNCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902427 | |

| Record name | NoName_1670 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-97-3 | |

| Record name | 1-Bromo-1-nitroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1-nitroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.